2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: This can be done by reacting an amine with an acyl chloride or an ester under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as an antifungal or anticancer agent.
Industry: Could be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide often involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring, for example, is known to inhibit certain enzymes by coordinating with metal ions in the active site.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing antifungal agent.
Voriconazole: A triazole derivative used to treat fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and triazole groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c19-15-7-6-14(16(20)11-15)10-18(25)23-17(12-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-9,11,17H,10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSJJDBYYWVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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